molecular formula C8H19AlO4 B570692 Aluminum, (2-ethylhexanoato-O)dihydroxy- CAS No. 123774-64-1

Aluminum, (2-ethylhexanoato-O)dihydroxy-

Cat. No.: B570692
CAS No.: 123774-64-1
M. Wt: 206.218
InChI Key: FHXOUGNUEWHDMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aluminum, (2-ethylhexanoato-O)dihydroxy- (CAS 30745-55-2), also known as aluminum 2-ethylhexanoate or hydroxyaluminum bis(2-ethylhexanoate), is an organoaluminum compound with the molecular formula C₁₆H₃₁AlO₅ . Structurally, it consists of an aluminum center coordinated to two 2-ethylhexanoate ligands (branched C₈ carboxylic acid derivatives) and one hydroxyl group. This compound is widely used in industrial applications, including catalysts, stabilizers, and coatings, due to its solubility in organic solvents and moderate reactivity .

Properties

CAS No.

123774-64-1

Molecular Formula

C8H19AlO4

Molecular Weight

206.218

IUPAC Name

2-ethylhexanoyloxyaluminum;dihydrate

InChI

InChI=1S/C8H16O2.Al.2H2O/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;2*1H2/q;+1;;/p-1

InChI Key

FHXOUGNUEWHDMV-UHFFFAOYSA-M

SMILES

CCCCC(CC)C(=O)O[Al].O.O

Synonyms

Aluminum, (2-ethylhexanoato-O)dihydroxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Aluminum Carboxylates

Aluminum carboxylates share the general formula Al(OH)ₓ(RCOO)ᵧ , where RCOO⁻ represents a carboxylic acid ligand. Key structural and functional differences arise from variations in the carboxylic acid chain length, branching, and substituents. Below is a detailed comparison with analogous compounds:

2.1. Structural and Chemical Properties
Compound Name Carboxylic Acid Chain Length/Branching CAS Number Molecular Formula Key Properties
Aluminum 2-ethylhexanoate 2-ethylhexanoic Branched C₈ 30745-55-2 C₁₆H₃₁AlO₅ High organic solubility, moderate thermal stability
Aluminum dimyristate Tetradecanoic Linear C₁₄ 56639-51-1 C₂₈H₅₄AlO₄ Lipophilic, high melting point
Dihydroxy aluminum acetate Acetic Linear C₂ 7360-44-3 C₂H₅AlO₄ Water-soluble, used in antacids
Aluminum monostearate Stearic Linear C₁₈ 7047-84-9 C₁₈H₃₇AlO₄ Hydrophobic, used as thickener
Bis(dodecanoato-O)hydroxyaluminium Dodecanoic Linear C₁₂ - C₂₅H₄₉AlO₅ Intermediate solubility, solid lubricant
  • Solubility: Shorter-chain derivatives (e.g., acetate) exhibit higher water solubility, while longer-chain analogs (e.g., stearate) are lipophilic. Aluminum 2-ethylhexanoate balances organic solubility and hydrophobicity due to its branched C₈ chain .
  • Thermal Stability: Longer linear chains (C₁₄–C₁₈) enhance thermal stability, making stearate and dimyristate suitable for high-temperature applications. The branched structure of 2-ethylhexanoate reduces crystallinity, lowering its melting point compared to linear analogs .
  • Reactivity: Acetate derivatives are more reactive in aqueous environments, releasing Al³⁺ ions, whereas stearate and 2-ethylhexanoate form stable complexes with organic matrices .

Research Findings

  • Synthesis: Aluminum carboxylates are typically synthesized by reacting aluminum hydroxide with carboxylic acids. For example, bis(dodecanoato-O)hydroxyaluminium is prepared using dodecanoic acid and aluminum hydroxide , a method analogous to 2-ethylhexanoate synthesis.
  • In contrast, silica nanoparticles remain stable under similar conditions .
  • Industrial Use: The branched structure of 2-ethylhexanoate provides steric hindrance, reducing unwanted side reactions in catalytic processes compared to linear-chain analogs .

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